REACTION_CXSMILES
|
[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1I.[CH3:14]B(O)O.C(=O)([O-])[O-].[Cs+].[Cs+]>CN(C)C=O>[OH:1][C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][C:5]([C:6]#[N:7])=[CH:4][C:3]=1[CH3:14] |f:2.3.4|
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])I
|
Name
|
|
Quantity
|
4.13 g
|
Type
|
reactant
|
Smiles
|
CB(O)O
|
Name
|
cesium carbonate
|
Quantity
|
8.99 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Cs+].[Cs+]
|
Name
|
|
Quantity
|
240 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
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Control Type
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UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was then degassed
|
Type
|
CUSTOM
|
Details
|
by bubbling argon gas through it for 30 min
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
Tris(dibenzylidineacetone)dipalladium (1.38 g) was added
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled to room temperature
|
Type
|
ADDITION
|
Details
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diluted with water (300 ml) and acetic acid (˜50 ml)
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Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (5×300 ml)
|
Type
|
EXTRACTION
|
Details
|
The combined organic layers were extracted with water (2×300 ml)
|
Type
|
ADDITION
|
Details
|
The combined aqueous layers (containing the phenol),
|
Type
|
ADDITION
|
Details
|
were made slightly acidic by addition of 100 ml of acetic acid
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (3×300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via flash chromatography (Rf=0.17 in 2/1 hexanes/ethyl acetate) on a Biotage Horizon, 65i column
|
Type
|
WASH
|
Details
|
eluting with 1 column volume of 5% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=C(C#N)C=C1[N+](=O)[O-])C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.01 g | |
YIELD: PERCENTYIELD | 41% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |